(4-Fluoro-2-nitrophenoxy)acetic acid
Overview
Description
(4-Fluoro-2-nitrophenoxy)acetic acid (4-FNPAA) is a small organic molecule that has been used in a variety of scientific applications, ranging from drug development to materials science. 4-FNPAA is an aromatic nitro compound that has a unique chemical structure that makes it particularly useful for a variety of applications. It is a precursor to a number of compounds that are used in the pharmaceutical and materials science industries. In addition, 4-FNPAA has been used in a variety of scientific research applications, including as a fluorescent probe and as a catalyst in organic synthesis.
Scientific Research Applications
Synthesis and Structural Studies
- Complex Formation : (4-Nitrophenoxy)acetic acid derivatives have been used in the synthesis of metal complexes, such as a dioxomolybdenum(VI) complex, characterized by X-ray diffraction methods (He, 2013).
- Crystal Structure Elucidation : 2-(4-fluorophenoxy) acetic acid was synthesized and its crystal structure was analyzed, contributing to the understanding of molecular interactions and chemical reactivity (Prabhuswamy et al., 2021).
Chemical Synthesis and Characterization
- Improvement in Synthesis Methods : Research has been conducted to improve the synthesis of similar compounds like 2-(2-nitrophenoxy)Acetic Acid, enhancing yields and developing methods suitable for industrial processes (Dian, 2012).
- Development of New Derivatives : Studies have been performed to synthesize new derivatives, such as 3-fluoro-4-cyanophenol esters of substituted phenoxy acetic acids, expanding the range of available chemical compounds for various applications (Shi-tao, 2013).
Biochemical Applications
- Photoaffinity Labeling : Derivatives of (4-Nitrophenoxy)acetic acid have been used in photoaffinity labeling, offering a spectrophotometric approach for labeling biological macromolecules (Hatanaka et al., 1989).
- Fluorescent Chemosensors : Metal-organic frameworks functionalized with 4-nitrophenyl derivatives have been developed for the detection of H2S, showcasing the application in environmental and biological sensing (Ghosh & Biswas, 2021).
properties
IUPAC Name |
2-(4-fluoro-2-nitrophenoxy)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO5/c9-5-1-2-7(15-4-8(11)12)6(3-5)10(13)14/h1-3H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYGFQJZJGUBLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60278824 | |
Record name | (4-fluoro-2-nitrophenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60278824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoro-2-nitrophenoxy)acetic acid | |
CAS RN |
396-15-6 | |
Record name | NSC10230 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10230 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-fluoro-2-nitrophenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60278824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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